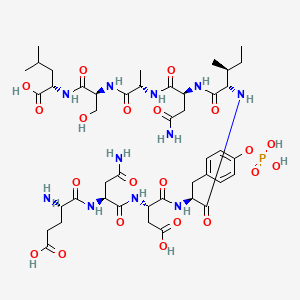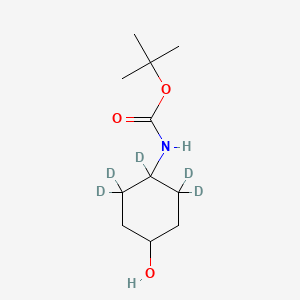
tert-butyl N-(1,2,2,6,6-pentadeuterio-4-hydroxycyclohexyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(1,2,2,6,6-pentadeuterio-4-hydroxycyclohexyl)carbamate is a deuterated compound used in various scientific research applications. It is a derivative of cyclohexanol, where the hydrogen atoms are replaced with deuterium, making it useful in studies involving isotopic labeling. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which enhances its stability and reactivity in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(tert-Butoxycarbonyl)amino]cyclohexanol-d5 involves several steps. One common method includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of deuterium atoms. The reaction typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is essential to separate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
4-[(tert-Butoxycarbonyl)amino]cyclohexanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
4-[(tert-Butoxycarbonyl)amino]cyclohexanol-d5 is widely used in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex molecules and in isotopic labeling studies.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: It is used in drug development and pharmacokinetic studies to understand the behavior of deuterated drugs in the body.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(tert-Butoxycarbonyl)amino]cyclohexanol-d5 involves its interaction with specific molecular targets and pathways. The presence of the Boc group enhances its stability and reactivity, allowing it to participate in various chemical reactions. The deuterium atoms provide unique properties, such as altered reaction kinetics and reduced metabolic degradation, making it useful in studies involving isotopic labeling .
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-Butoxycarbonyl)amino]cyclohexanol
- 4-[(tert-Butoxycarbonyl)amino]cyclohexanone
- 4-[(tert-Butoxycarbonyl)amino]cyclohexylamine
Uniqueness
4-[(tert-Butoxycarbonyl)amino]cyclohexanol-d5 is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling studies. The Boc group also enhances its stability and reactivity, making it a valuable compound in various scientific research applications .
Properties
IUPAC Name |
tert-butyl N-(1,2,2,6,6-pentadeuterio-4-hydroxycyclohexyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14)/i4D2,5D2,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQARDWKWPIRJEH-XHNMXOBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CC(CC(C1([2H])NC(=O)OC(C)(C)C)([2H])[2H])O)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
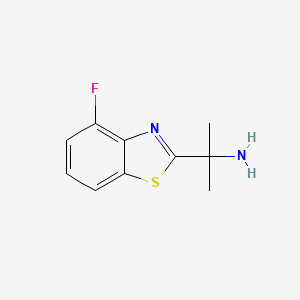
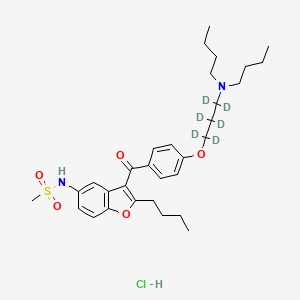
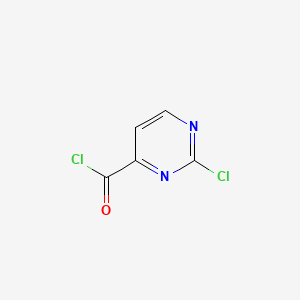
![1-Oxaspiro[2.4]heptane,2-(2,2-dichloroethyl)-(9CI)](/img/new.no-structure.jpg)
![2-[(4-Methylpentanoyl)amino]butanoic acid](/img/structure/B588614.png)
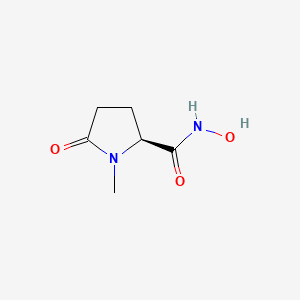
![(3R,8AS)-3-(hydroxymethyl)hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B588621.png)
![7-ethoxy-1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B588623.png)
![4-Amino-1-tert-butyl-3-(2,3-dimethylbenzyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B588625.png)
![1,5-dimethyl-4,5-dihydropyrrolo[3,4-b]pyrrol-6(1H)-one](/img/structure/B588626.png)
